molecular formula C18H20N2O B367122 (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537009-70-4

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B367122
CAS No.: 537009-70-4
M. Wt: 280.4g/mol
InChI Key: BPRLAQGNLWTFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

Similar benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial survival.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA synthesis, protein synthesis, or cell wall synthesis.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by inhibiting essential cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the formation of the benzimidazole core followed by the introduction of the isopropylbenzyl and methanol groups. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. Subsequent alkylation with 4-isopropylbenzyl chloride and reduction with a suitable reducing agent can yield the desired compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The isopropylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group instead of an isopropylbenzyl group.

    (1H-benzo[d]imidazol-2-yl)methanol: A derivative without the isopropylbenzyl group.

Uniqueness

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the isopropylbenzyl and methanol groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRLAQGNLWTFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.